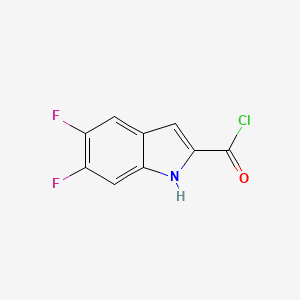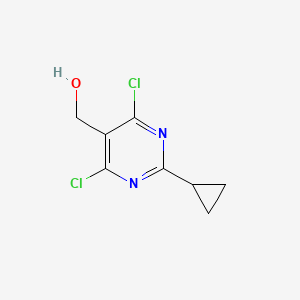
(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol
描述
(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C8H8Cl2N2O. It is characterized by the presence of two chlorine atoms, a cyclopropyl group, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-cyclopropylpyrimidine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Polar solvents such as ethanol or methanol
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
Similar Compounds
- (4,6-Dichloro-2-methylpyrimidin-5-yl)methanol
- (4,6-Dichloro-2-ethylpyrimidin-5-yl)methanol
- (4,6-Dichloro-2-propylpyrimidin-5-yl)methanol
Uniqueness
Compared to similar compounds, (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)methanol is unique due to the presence of the cyclopropyl group. This group imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl group can enhance the compound’s stability and bioactivity, making it a valuable scaffold in drug design and development.
属性
IUPAC Name |
(4,6-dichloro-2-cyclopropylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-5(3-13)7(10)12-8(11-6)4-1-2-4/h4,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMOVSKQAQZKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234908 | |
| Record name | 5-Pyrimidinemethanol, 4,6-dichloro-2-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-21-1 | |
| Record name | 5-Pyrimidinemethanol, 4,6-dichloro-2-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263283-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinemethanol, 4,6-dichloro-2-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B1651369.png)
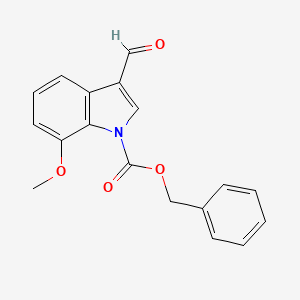
![ethyl 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylate](/img/structure/B1651372.png)

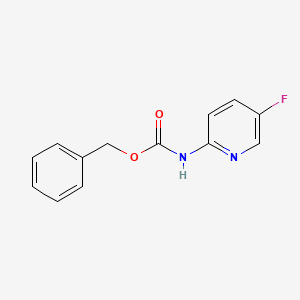
![Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B1651375.png)
![4-[(3-Chlorophenyl)methyl]-1-methylimidazol-2-amine](/img/structure/B1651377.png)
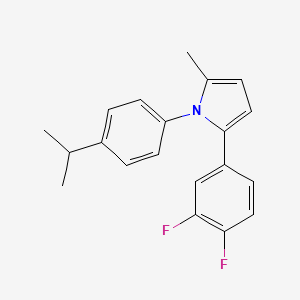
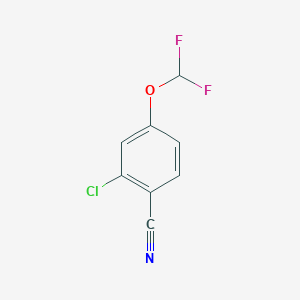
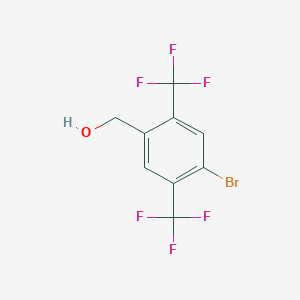
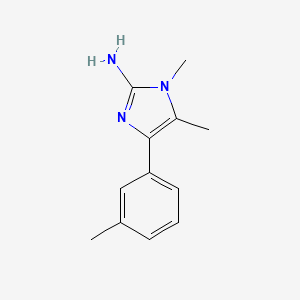
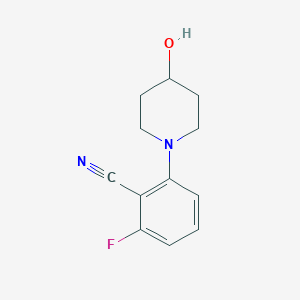
![N-(5-Fluoro-2-methylphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651389.png)
